(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-(4-acetyl-3-methylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7-5-10(6-9(13)14)3-4-11(7)8(2)12/h7H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJONWHZLERQGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of acetyl-methyl-piperazine derivatives
[1][2][3]
Executive Summary
The acetyl-methyl-piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antipsychotics, antihistamines, and antifungal agents.[1] Its core value lies in the unique duality of its nitrogen atoms: the N1-acetyl group acts as a hydrogen bond acceptor with planar amide geometry, while the N4-methyl group functions as a basic center with tunable ionization properties.[1]
This guide provides a rigorous technical analysis of 1-acetyl-4-methylpiperazine (CAS 60787-05-5) , the archetype of this class.[1] It synthesizes experimental data with structural logic to aid researchers in lead optimization and formulation.
Molecular Architecture & Electronic Properties[1]
The physicochemical behavior of acetyl-methyl-piperazine derivatives is governed by the electronic distinctness of the two nitrogen atoms within the six-membered ring.[1]
Structural Dynamics
-
N1 (Amide Nitrogen): The acetyl group confers
character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This results in a planar geometry at N1 and negates its basicity. -
N4 (Amine Nitrogen): The methyl-substituted nitrogen retains
hybridization and a pyramidal geometry.[1] It remains the sole basic center of the molecule, capable of protonation at physiological pH. -
Conformation: The piperazine ring predominantly adopts a chair conformation . The N1-acetyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the partial double bond character restricts rotation, creating distinct NMR environments for the ring protons.
Electronic Distribution Diagram
The following diagram illustrates the resonance stabilization at N1 and the protonation site at N4.
Figure 1: Electronic differentiation between the amide (N1) and amine (N4) termini.
Physicochemical Characteristics
The following data focuses on 1-acetyl-4-methylpiperazine , the primary derivative used as a building block.
Key Physical Parameters[2]
| Property | Value / Range | Context & Implications |
| CAS Number | 60787-05-5 | Unique identifier.[1][2][3][4][5][6][7][8] |
| Molecular Weight | 142.20 g/mol | Fragment-like; favorable for CNS penetration.[1] |
| Physical State | Liquid | Colorless to light yellow oil at STP. |
| Boiling Point | >200°C (atm) | High boiling point due to polarity. (Lit: ~168°C at reduced pressure). |
| Density | 1.017 ± 0.06 g/cm³ | Slightly denser than water due to the amide functionality. |
| pKa (Basic) | 7.0 – 7.9 | Lower than N-methylpiperazine (9.[1]0) due to the electron-withdrawing acetyl group.[1] |
| LogP | -0.5 to -0.2 | Hydrophilic.[1] Requires salt formation or lipophilic tails for membrane permeability. |
| Solubility | Miscible | Highly soluble in water, ethanol, and DCM; immiscible in hexanes. |
Solubility & Lipophilicity Profile
The negative LogP indicates inherent hydrophilicity. In drug design, this moiety is often used to improve aqueous solubility of lipophilic scaffolds.
-
pH Dependence: At pH < 6.0, the N4 nitrogen is fully protonated, drastically increasing aqueous solubility (>100 mg/mL).
-
Formulation: Free base is a liquid; typically handled as a hydrochloride (HCl) or dihydrochloride salt for solid-state stability.[1]
Spectroscopic Fingerprinting
Identification of acetyl-methyl-piperazine derivatives relies on distinguishing the two methyl signals (acetyl vs. N-methyl) and the splitting of the piperazine ring protons.[1]
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Acetyl-CH | 2.08 – 2.10 | Singlet (s) | 3H | Distinct sharp singlet characteristic of acetamides.[1] |
| N-Methyl | 2.28 – 2.32 | Singlet (s) | 3H | Upfield from acetyl; typical of N-alkyl groups.[1] |
| Ring H (N4 side) | 2.35 – 2.45 | Triplet/Multiplet | 4H | Protons adjacent to the basic amine. |
| Ring H (N1 side) | 3.45 – 3.60 | Triplet/Multiplet | 4H | Deshielded by the amide carbonyl anisotropy. |
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Molecular Ion (
): 142 m/z. -
Base Peak: Often 99 m/z (Loss of acetyl group:
) or 70 m/z (Piperazine ring fragmentation).[1] -
Fragmentation Pattern: The acetyl group is labile under electron impact (EI), leading to a characteristic loss of 43 Da (
).
Synthesis & Impurity Profiling[1]
Understanding the synthetic origin is crucial for controlling impurities in pharmaceutical intermediates.
Synthetic Pathways
Two primary routes exist, each with distinct impurity profiles.
Figure 2: Primary synthetic routes and potential impurities.[1]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: Determine the ionization constant of the N4-nitrogen to predict physiological charge state.
-
Preparation: Dissolve 50 mg of the derivative in 20 mL of degassed water (0.1 M ionic strength with KCl).
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate with 0.1 N HCl using an automated titrator. Add titrant in 10
L increments. -
Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa.
-
Expected Result: A single inflection point around pH 7.5.
-
Validation: If a second inflection is seen < pH 2, it indicates the amide (unlikely) or impurities.
-
LogP Measurement (Shake-Flask Method)
Objective: Quantify lipophilicity for ADME prediction.
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Saturate octanol with buffer and buffer with octanol for 24 hours.
-
Procedure:
-
Dissolve compound in the aqueous phase (known concentration,
). -
Add equal volume of octanol.
-
Shake vigorously for 1 hour; centrifuge to separate phases.
-
-
Quantification: Analyze the aqueous phase via HPLC-UV (210 nm).
-
Calculation:
[1]
References
-
PubChem. (2025).[3] 1-Acetyl-4-methylpiperazine (Compound Summary). National Library of Medicine. [Link][1]
-
Khalili, F., Henni, A., & East, A. L. (2009).[9][10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][10] Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]
-
Cheméo. (2025).[3][11] Chemical Properties of 1-Acetyl-4-methylpiperazine.[Link][1]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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An In-depth Technical Guide to the Solubility Profile of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in Aqueous and Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's ultimate success.[1][2] It governs the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and impacts the reliability of in vitro screening data.[1] For a drug to be absorbed, it must first be in solution at the site of absorption.[1][2] Consequently, a thorough understanding and characterization of a compound's solubility profile in various aqueous and organic media is a cornerstone of preformulation and a prerequisite for rational formulation design.[3]
This guide provides a comprehensive framework for characterizing the solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid , a novel piperazine derivative. In the absence of established public data for this specific molecule, this document serves as a predictive analysis and a practical "how-to" manual for researchers. We will delve into the predicted physicochemical properties based on its structure, provide detailed, field-proven protocols for experimental solubility determination, and discuss the interpretation of the resulting data.
Physicochemical Profile and Predicted Solubility Behavior
The structure of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid incorporates several functional groups that will dictate its solubility. A systematic analysis of these groups allows for an educated prediction of its behavior in different solvent systems.
-
The Piperazine Core: The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties.[4][5] As a six-membered ring with two nitrogen atoms, it is a diprotic base.[6][7] The basicity of the nitrogen atoms (pKa values) is crucial, as it determines the extent of ionization at a given pH.[6] The presence of these basic nitrogens generally enhances aqueous solubility, especially at acidic pH where they will be protonated.[7]
-
The Carboxylic Acid Group (-COOH): This is an acidic functional group. Its presence introduces a site for deprotonation at neutral to alkaline pH, forming a carboxylate anion. This ionization dramatically increases aqueous solubility.[8][9]
-
The Acetyl Group (-C(O)CH₃): The acetyl group is a polar, non-ionizable group. While it can accept a hydrogen bond, it also introduces some lipophilic character.[8] Its impact on aqueous solubility will be a balance between its polarity and its hydrocarbon content.
-
The Methyl Group (-CH₃): The methyl group on the piperazine ring is a small, nonpolar, lipophilic group. It will slightly decrease aqueous solubility and increase solubility in organic solvents.
Overall Prediction: (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is an amphoteric molecule, possessing both a basic piperazine moiety and an acidic carboxylic acid group. This amphoterism suggests a U-shaped solubility-pH profile, with higher solubility at both low and high pH values and a minimum solubility at its isoelectric point. The molecule contains hydrogen bond donors and acceptors, which should facilitate interaction with polar solvents like water.[10] However, the overall solubility will be a complex interplay of these factors. For structurally similar compounds like (4-Acetyl-piperazin-1-yl)-acetic acid (without the 3-methyl group), a high melting point (164 - 167°C) is reported, which can sometimes correlate with lower solubility.[11]
Experimental Determination of Solubility: A Two-Tiered Approach
A comprehensive understanding of a compound's solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility.[12]
-
Kinetic Solubility: This is the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[12][13] It is a measure of a compound's propensity to remain in a supersaturated solution and is often used in high-throughput screening during early discovery.[14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with an excess of the most stable solid form of the compound.[12] This is the gold standard for preformulation and is critical for understanding the behavior of the drug in vivo.[15]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the benchmark for determining thermodynamic solubility.[12][15][16]
Objective: To determine the equilibrium solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in various aqueous and organic solvents.
Materials:
-
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pH meter
-
Solvents:
-
Aqueous: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 and 7.4 phosphate buffers.
-
Organic: Methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane.
-
Procedure:
-
Preparation: Add an excess amount of solid (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid to a series of vials. The excess should be clearly visible.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, centrifuge the sample and/or filter it through a 0.22 µm syringe filter.
-
Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.
-
pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[15]
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Final pH (for aqueous) |
| Purified Water | 25 | |||
| pH 1.2 Buffer | 37 | |||
| pH 7.4 Buffer | 37 | |||
| Ethanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A |
Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)
This method is a rapid, medium-throughput assay ideal for early-stage assessment.[17][18]
Objective: To determine the kinetic solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in an aqueous buffer.
Materials:
-
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microplate reader with absorbance measurement capabilities (e.g., at 620 nm)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[17][18]
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[17][18]
-
Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation. This can be defined as the point where the absorbance is a certain fold-change above the background.[17]
Visualizing the Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Selection of Organic Solvents
The choice of organic solvents for solubility studies is critical for understanding a compound's behavior in various stages of drug development, from synthesis and purification to the formulation of non-aqueous delivery systems.[19] A range of solvents with varying polarities and hydrogen bonding capabilities should be selected.
Recommended Organic Solvents for Screening:
| Solvent Class | Example Solvents | Rationale |
| Protic | Methanol, Ethanol | Capable of hydrogen bonding; often used in formulations. |
| Dipolar Aprotic | Acetonitrile, DMSO | Polar but do not donate hydrogen bonds; common in synthesis and analysis. |
| Nonpolar Aprotic | Dichloromethane, Ethyl Acetate | Represent a range of lower polarity environments. |
Interpreting the Data: Building a Comprehensive Profile
The collected data should be synthesized to build a holistic understanding of the solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
-
Aqueous Solubility Profile: Plotting the thermodynamic solubility against pH will reveal the pH-dependent solubility profile. For this amphoteric compound, a "U" shaped curve is expected. The lowest point on this curve represents the intrinsic solubility of the neutral species.
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility suggests a high propensity for the compound to form supersaturated solutions. This can be advantageous for oral absorption but may also pose a risk of precipitation in vivo.
-
Organic Solvent Solubility: This data provides insights into the compound's polarity and can guide the selection of solvents for crystallization, purification, and potential formulation in lipid-based systems.
Conclusion
While specific experimental data for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is not yet publicly available, a robust and predictive understanding of its solubility profile can be established through a systematic analysis of its chemical structure and the application of standardized experimental protocols. This guide provides the necessary framework for researchers to thoroughly characterize the aqueous and organic solubility of this and other novel piperazine derivatives. By employing the detailed thermodynamic and kinetic methodologies outlined herein, drug development professionals can generate the critical data needed to assess the developability of new chemical entities, mitigate risks associated with poor solubility, and make informed decisions on the path to creating effective and safe medicines.
References
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Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. (2020, December 24). Retrieved from [Link]
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1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved from [Link]
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Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem - Industrial Chemical Manufacturers. (2024, May 6). Retrieved from [Link]
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Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]
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Pharmaceutical preformulation - Clinical Gate. (2015, February 8). Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. Retrieved from [Link]
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Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]
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Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]
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Why Do Functional Groups Determine The Properties Of Organic Molecules? | RevisionDojo. (2025, December 7). Retrieved from [Link]
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Functional group - Wikipedia. (n.d.). Retrieved from [Link]
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(4-ACETYL-PIPERAZIN-1-YL)-ACETIC ACID - 705941-45-3 - XCHEMI. (n.d.). Retrieved from [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from [Link]
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Piperazines – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Functional group statistics and aqueous solubilities of biological... - ResearchGate. (n.d.). Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
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Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar. (n.d.). Retrieved from [Link]
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Chapter - IAPC-OBP. (n.d.). Retrieved from [Link]
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Turbidimetric Solubility Assay - Evotec. (n.d.). Retrieved from [Link]
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(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved from [Link]
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(4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem. (n.d.). Retrieved from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]
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PREFORMULATION STUDIES - CUTM Courseware. (n.d.). Retrieved from [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from [Link]
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Solvent selection for pharmaceuticals - ResearchGate. (2025, August 7). Retrieved from [Link]
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Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. (2015, April 1). Retrieved from [Link]
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Experimental Design Development and Characterization of Rosuvastatin Loaded Nanosuspension for Solubility Enhancement | Current Trends in Biotechnology and Pharmacy. (2023, February 20). Retrieved from [Link]
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Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem - NIH. (n.d.). Retrieved from [Link]
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(4-Acetyl-piperazin-1-yl)acetic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]
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Predictive Workflows and Experimental Validation for the Metabolic Stability of Piperazine Acetic Acid Derivatives
Executive Summary
Piperazine acetic acid derivatives are highly versatile pharmacophores utilized across diverse therapeutic areas, from mTORC1 inhibitors to CNS-active agents. However, the electron-rich nature of the piperazine nitrogens and their adjacent
Mechanistic Vulnerabilities of Piperazine Acetic Acids
The metabolic degradation of piperazine acetic acid derivatives is primarily driven by Cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Understanding the regioselectivity of these biotransformations is the first step in rational drug design.
-
CYP450-Mediated Oxidation: The piperazine ring is a classic target for CYP3A4 and CYP2D6. The primary metabolic pathways include N-dealkylation and
-carbon hydroxylation. Mechanistic studies indicate that the process often initiates via hydrogen atom abstraction from the -carbon adjacent to the piperazine nitrogen, leading to an unstable carbinolamine intermediate that collapses into an N-dealkylated product 1[1]. Specific aliphatic carbons on the piperazine ring are consistently identified as the most labile sites for bioactivation2[2]. -
Phase II Conjugation: The terminal acetic acid group is highly susceptible to acyl glucuronidation. While this increases water solubility for renal excretion, acyl glucuronides can be chemically reactive, potentially binding covalently to plasma proteins and causing idiosyncratic toxicity.
Primary Phase I and Phase II metabolic pathways for piperazine acetic acids.
In Silico Predictive Frameworks
Before synthesizing novel derivatives, predictive modeling is deployed to estimate the Composite Site Lability (CSL) and intrinsic clearance (
-
Quantum Mechanical (QM) Simulations: Semi-empirical QM calculations are used to estimate the activation energy required for hydrogen abstraction at each carbon atom. By mapping these energies, we generate a "metabolic landscape" that predicts the regioselectivity of CYP3A4 metabolism 3[3].
-
Machine Learning & QSAR: Non-linear regression techniques, specifically Support Vector Machines (SVM), have proven highly effective for piperazine derivatives. By feeding 3D molecular descriptors (e.g., electrophilicity index, polar surface area) into an SVM, researchers can predict in vitro half-lives with high correlation coefficients (R > 0.84) 4[4]. Online platforms utilizing Sequential Minimal Optimization (SMO) further streamline these regression tasks 5[5].
Iterative workflow for predicting and validating metabolic stability.
Self-Validating In Vitro Microsomal Stability Protocol
To bridge the gap between in silico predictions and in vivo reality, compounds must be tested in Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system : it includes internal controls that verify the integrity of the enzymes, the cofactors, and the analytical quantification in real-time.
Step-by-Step Methodology
Step 1: Matrix Preparation & Equilibration
-
Action: Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. Spike in the piperazine acetic acid derivative to a final concentration of 1 µM (ensure DMSO 0.1%). -
Causality: The specific pH and
concentration mimic physiological intracellular conditions, which is essential for optimal CYP folding and catalytic function. Restricting DMSO to 0.1% prevents solvent-induced competitive inhibition of CYP3A4.
Step 2: System Validation Controls (Crucial)
-
Action: Run parallel incubations with Verapamil (High Clearance Positive Control), Warfarin (Low Clearance Negative Control), and a No-NADPH control for the test compound.
-
Causality: Verapamil confirms that the CYP enzymes are active. Warfarin ensures the system does not artificially degrade stable compounds. The No-NADPH control proves that any observed degradation of the piperazine derivative is strictly CYP450-mediated, ruling out chemical instability or non-specific protein binding.
Step 3: Pre-Incubation
-
Action: Incubate the mixture in a shaking water bath at 37°C for 5 minutes prior to adding the cofactor.
-
Causality: This thermal equilibration allows the highly lipophilic piperazine derivatives to establish a binding equilibrium with the microsomal lipid bilayer and enzyme active sites, ensuring linear initial reaction kinetics.
Step 4: Reaction Initiation
-
Action: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system prevents NADPH depletion over the 45-minute time course, which would otherwise artificially plateau the clearance rate and yield false stability data.
Step 5: Time-Course Sampling & Quenching
-
Action: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately plunge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Causality: The 3:1 ratio of organic solvent to aqueous matrix instantly denatures the microsomal proteins, halting all enzymatic activity to provide precise kinetic snapshots. The internal standard corrects for any volumetric losses or matrix effects during subsequent extraction.
Step 6: Protein Precipitation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Centrifugation compacts the denatured protein pellet, preventing LC column clogging. Cold temperatures prevent any residual chemical degradation of unstable N-oxide metabolites prior to mass spectrometric detection.
Quantitative Structure-Metabolism Relationships
By applying the predictive models and validating them with the HLM protocol, we can observe clear structure-metabolism relationships. The table below summarizes the effect of specific structural modifications on the intrinsic half-life (
| Compound Scaffold | Structural Modification | In Silico Predicted | Experimental HLM | Primary Metabolic Liability |
| Unsubstituted Piperazine Acetic Acid | None | 12.4 | 14.8 | N-dealkylation (CYP3A4) |
| Steric Shielding | 28.5 | 25.3 | ||
| N-Trifluoromethyl Piperazine | Inductive Deactivation | 85.0 | 92.1 | Acyl Glucuronidation (UGT) |
| Bridged Piperazine (Diazabicyclo) | Conformational Restriction | >100.0 | 115.4 | Minimal Phase I |
Data synthesis demonstrating the correlation between in silico QSAR predictions 6[6] and experimental outcomes.
Strategic Structural Optimization
When a piperazine acetic acid derivative exhibits high intrinsic clearance (
-
Fluorination and Inductive Deactivation: Substituting hydrogens with fluorine atoms on the piperazine ring or adjacent alkyl groups lowers the electron density of the amine. This increases the oxidation potential, making it thermodynamically unfavorable for CYP450 to abstract an electron.
-
Steric Shielding: Introducing bulky groups (e.g.,
-methyl or cyclopropyl substituents) adjacent to the basic nitrogen sterically hinders the CYP450 heme iron from accessing the -carbon, drastically reducing N-dealkylation rates. -
Conformational Restriction: Replacing the flexible piperazine ring with a bridged bicyclic system (e.g., a diazaspiro or diazabicyclo core) locks the conformation. This prevents the molecule from adopting the specific geometry required to fit into the CYP3A4 active site pocket, often resulting in a 5- to 10-fold increase in metabolic half-life.
References
- Ulenberg, S., et al. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
- "In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS." RSC Publishing.
- "Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine...
- "MetStabOn—Online Platform for Metabolic Stability Predictions." MDPI.
- "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simul
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. optibrium.com [optibrium.com]
- 4. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
synthesis protocol for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
An Application Note and Detailed Protocol for the Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antipsychotic agents.[1] The specific substitution pattern on the piperazine ring is crucial for modulating the pharmacological properties of these molecules. This application note provides a detailed, step-by-step protocol for the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, a bifunctional piperazine derivative.
The synthesis is structured as a three-part process, commencing with the regioselective N-acetylation of 2-methylpiperazine, followed by N-alkylation with an ethyl haloacetate, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the rationale behind the chosen synthetic strategy and experimental conditions.
Overall Synthetic Scheme
The synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is accomplished through a three-step sequence starting from 2-methylpiperazine.
Caption: Overall synthetic workflow.
Part 1: Synthesis of N-Acetyl-2-methylpiperazine
The initial step involves the selective acetylation of one of the nitrogen atoms in 2-methylpiperazine. Due to the presence of a methyl group, the two nitrogen atoms are not equivalent. The less sterically hindered nitrogen is the preferred site for acylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylpiperazine | Reagent | Sigma-Aldrich |
| Acetic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ | - | - |
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylpiperazine (10.0 g, 99.8 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (9.4 mL, 99.8 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-methylpiperazine.
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., from 100:0 to 95:5 DCM:MeOH) to afford N-acetyl-2-methylpiperazine as a colorless oil.
Part 2: Synthesis of Ethyl (4-Acetyl-3-methyl-piperazin-1-yl)-acetate
This step involves the N-alkylation of the remaining secondary amine in N-acetyl-2-methylpiperazine with ethyl bromoacetate. The reaction is carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Acetyl-2-methylpiperazine | - | From Part 1 |
| Ethyl bromoacetate | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, 99.8% | Sigma-Aldrich |
Protocol
-
Reaction Setup: To a solution of N-acetyl-2-methylpiperazine (10.0 g, 70.3 mmol) in anhydrous acetonitrile (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (19.4 g, 140.6 mmol).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (8.6 mL, 77.3 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (DCM:Methanol 95:5).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-acetyl-3-methyl-piperazin-1-yl)-acetate.
Purification
The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel using a suitable solvent system like ethyl acetate/hexanes to yield the pure ester.
Part 3: Hydrolysis to (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Basic hydrolysis (saponification) is often preferred to avoid potential cleavage of the amide bond.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl (4-acetyl-3-methyl-piperazin-1-yl)-acetate | - | From Part 2 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Ethanol | 200 proof | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Sigma-Aldrich |
| Deionized Water | - | - |
Protocol
-
Reaction Setup: Dissolve ethyl (4-acetyl-3-methyl-piperazin-1-yl)-acetate (10.0 g, 43.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Addition of Base: Add a solution of sodium hydroxide (2.63 g, 65.7 mmol) in deionized water (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting ester is consumed.
-
Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
Product Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product, (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
Purification and Characterization of Final Product
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). The purity and identity of the compound should be confirmed by analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Ethyl bromoacetate is toxic and a lachrymator. Avoid inhalation and skin contact.
-
Concentrated acids and bases are highly corrosive. Handle with extreme caution.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
-
OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
MDPI. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
SSRN. (2022, November 22). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
- Google Patents. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
- Google Patents. (n.d.). Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
-
MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]
-
PubMed. (2001, September 15). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]
-
ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
PMC. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.
Sources
reaction conditions for amide coupling with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
An Application Guide to Amide Coupling with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid: Protocols and Mechanistic Insights
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective amide coupling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid with primary and secondary amines. We will delve into the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of reagent selection, and present robust, step-by-step protocols for achieving high-yield synthesis of the desired amide products. The protocols and discussions herein are designed to be self-validating by explaining the chemical rationale behind each step, empowering the user to troubleshoot and adapt these methods to their specific needs.
Introduction: The Central Role of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1] The formation of this bond via the condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction, necessitating the use of "coupling reagents" to activate the carboxylic acid.[2]
The substrate in focus, (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, presents a unique profile. As a substituted piperazine derivative, it is a valuable scaffold in drug design. The presence of a methyl group at the 3-position introduces a degree of steric hindrance adjacent to the reacting carboxylic acid moiety, which can impact reaction kinetics.[3][4] Therefore, the selection of an appropriate coupling strategy is paramount to ensure efficient and clean conversion to the desired amide.
The Mechanism of Activation: A Tale of Two Reagents
Successful amide coupling hinges on the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved through two main classes of reagents: carbodiimides and onium salts.
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction.[5][6] To mitigate this and reduce potential racemization of chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[2][7]
-
Onium Salts (e.g., HATU): Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[2][6] In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[1][2] The incorporation of the 7-azabenzotriazole moiety (HOAt) leads to faster and more efficient couplings with less epimerization compared to HOBt-based reagents, making HATU particularly effective for sterically hindered or electron-deficient substrates.
Caption: General mechanisms for amide bond formation.
Reagent Selection Guide
The choice of reagents is critical for a successful coupling reaction. The table below summarizes the key components and provides recommendations tailored for the coupling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
| Component | Recommended Reagent | Rationale & Considerations |
| Coupling Reagent | HATU (Primary) | Highly effective for sterically demanding couplings, leading to faster reactions and higher yields. Minimizes side reactions.[2][6] |
| EDC/HOBt (Alternative) | A cost-effective and widely used method. The water-solubility of the EDC and its urea byproduct simplifies workup.[8] May require longer reaction times for hindered substrates. | |
| Base | DIPEA (Diisopropylethylamine) | A non-nucleophilic, sterically hindered base that efficiently deprotonates the carboxylic acid without competing with the primary/secondary amine nucleophile.[9] An excess is used to also neutralize any acid salts present. |
| Triethylamine (TEA) | Can be used, but its smaller steric profile makes it slightly more nucleophilic than DIPEA, which could lead to side reactions in sensitive systems.[9] | |
| Solvent | DMF (Dimethylformamide) | Excellent solvating properties for a wide range of organic molecules, making it a standard choice for amide coupling.[10][11] |
| DCM (Dichloromethane) | A good alternative, particularly if the starting materials are highly soluble. It is less polar than DMF and can simplify workup.[10][12] |
Detailed Experimental Protocols
The following protocols are based on a 1.0 mmol scale. Adjustments may be necessary for different scales or specific amine substrates. Always conduct reactions in a well-ventilated fume hood.
Protocol A: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest yield and reaction speed, especially if the amine partner is also sterically hindered or electronically deactivated.
Materials:
-
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq, 1.0 mmol, 186.21 mg)
-
Amine (primary or secondary) (1.1 eq, 1.1 mmol)
-
HATU (1.1 eq, 1.1 mmol, 418.3 mg)
-
DIPEA (2.5 eq, 2.5 mmol, 0.44 mL)
-
Anhydrous DMF (5-10 mL)
-
Standard workup reagents (e.g., Ethyl Acetate, water, brine, 1N HCl, sat. NaHCO₃)
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (5 mL) to dissolve the carboxylic acid.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).[8]
-
Work-up:
-
Once complete, dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL), 5% aqueous citric acid or 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide.
Protocol B: Cost-Effective Coupling using EDC/HOBt
This protocol is a reliable and economical alternative to HATU-mediated coupling.
Materials:
-
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq, 1.0 mmol, 186.21 mg)
-
Amine (primary or secondary) (1.1 eq, 1.1 mmol)
-
EDC·HCl (1.2 eq, 1.2 mmol, 230.1 mg)
-
HOBt (1.2 eq, 1.2 mmol, 162.1 mg)
-
DIPEA (2.5 eq, 2.5 mmol, 0.44 mL)
-
Anhydrous DMF or DCM (5-10 mL)
-
Standard workup reagents
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask, add (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (5-10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically slower than HATU couplings and may require 4-24 hours for completion.[8]
-
Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8]
Caption: General experimental workflow for amide coupling.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Steric Hindrance: The methyl group on the piperazine or bulky groups on the amine partner may slow the reaction.[3][13] | - Use HATU instead of EDC/HOBt for higher reactivity. - Increase reaction time. - Gently increase temperature (e.g., to 40-50 °C), but monitor for potential side reactions or epimerization.[3] |
| Reagent Degradation: Coupling reagents and anhydrous solvents are sensitive to moisture. | Ensure all reagents are fresh and solvents are properly dried. | |
| Side Product Formation | N-acylurea (EDC): Rearrangement of the O-acylisourea intermediate.[6] | Ensure HOBt is used. This side reaction is more prevalent if the amine is a poor nucleophile. |
| Guanidinylation (HATU): The HATU reagent can react with the amine nucleophile.[14] | Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine to the reaction mixture. | |
| Purification Difficulties | Residual DMF: DMF has a high boiling point and can be difficult to remove completely. | After the main work-up, co-evaporate the crude product with a high-boiling hydrocarbon like heptane or toluene under high vacuum. Alternatively, perform multiple washes with brine or LiCl solution during the work-up. |
| Byproducts co-elute: Urea or other byproducts have similar polarity to the product. | Optimize the aqueous work-up to remove as many impurities as possible before chromatography. Adjust the chromatography solvent system for better separation. |
References
-
Biosolve Shop. (n.d.). Peptide Synthesis Solvents. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-272. Retrieved from [Link]
-
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
Ye, N., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5249-5252. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Ulven, T., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11481-11487. Retrieved from [Link]
-
Sherwood, J., et al. (2017, March 2). The greening of peptide synthesis. Green Chemistry, 19(6), 1516-1521. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2659-2665. Retrieved from [Link]
-
Wang, Y., et al. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Organic & Biomolecular Chemistry, 20(21), 4344-4349. Retrieved from [Link]
-
Burlina, F., et al. (2012). Resins for peptide amide synthesis. ResearchGate. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]
- Barany, G., & Lauer-Fields, J. L. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Application Note: A Reliable Protocol for the Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid from 1-acetyl-2-methylpiperazine. The described method is a nucleophilic substitution reaction utilizing sodium chloroacetate as the alkylating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, characterization guidelines, and expert insights for troubleshooting and optimization. The protocol is designed to be self-validating, with clear instructions for reaction monitoring, purification, and product confirmation.
Introduction
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is a substituted piperazine derivative. The piperazine ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1] The introduction of an acetic acid moiety provides a handle for further functionalization, such as amide bond formation, making the title compound a valuable building block for the synthesis of more complex molecules and potential pharmaceutical candidates.
This document outlines a robust and reproducible method for the N-alkylation of 1-acetyl-2-methylpiperazine. The synthesis is based on well-established chemical principles for the N-alkylation of secondary amines, adapted for this specific substrate.[2]
Reaction Scheme & Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen on the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate.
Reaction Scheme:
Figure 1: Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid from 1-acetyl-2-methylpiperazine.
Mechanism: The reaction is facilitated by a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which solvates the cation (Na+) but not the nucleophile, thereby enhancing its reactivity. A base, potassium carbonate, acts as a proton scavenger, neutralizing the ammonium salt formed during the reaction and regenerating the free amine to prevent side reactions and drive the reaction to completion.
Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Moles | Equivalents | Amount | Supplier/Grade |
| 1-acetyl-2-methylpiperazine | 142.20 | 0.050 | 1.0 | 7.11 g | ≥98% |
| Sodium Chloroacetate | 116.48 | 0.060 | 1.2 | 6.99 g | ≥98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.100 | 2.0 | 13.82 g | Anhydrous, ≥99% |
| N,N-Dimethylformamide (DMF) | - | - | - | 100 mL | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | - | - | - | ~300 mL | ACS Grade |
| Deionized Water | - | - | - | ~200 mL | - |
| Brine (Saturated NaCl) | - | - | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | Granular |
| Hydrochloric Acid (HCl) | - | - | - | As needed | 2M Solution |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-acetyl-2-methylpiperazine (7.11 g, 0.050 mol), anhydrous potassium carbonate (13.82 g, 0.100 mol), and anhydrous DMF (100 mL).
-
Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add sodium chloroacetate (6.99 g, 0.060 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material should be consumed within 12-16 hours.
-
Work-up (Aqueous Extraction):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 500 mL separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Isolation:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification & Acidification:
-
Dissolve the crude residue in 100 mL of deionized water.
-
Cool the solution in an ice bath and slowly acidify to pH ~2-3 by adding 2M HCl dropwise with stirring.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the aqueous solution to dryness under reduced pressure.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a white solid.
-
Visualization of Workflow & Mechanism
Caption: Experimental workflow for the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
Caption: Simplified SN2 mechanism for the N-alkylation of the piperazine ring.
Expertise & Experience: Rationale and Troubleshooting
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to neutralize the acid formed but not so strong as to cause significant side reactions like hydrolysis of the acetyl group or the chloroacetate. Its insolubility in DMF can also help drive the reaction forward.
-
Solvent Selection: Anhydrous DMF is crucial. The presence of water can lead to unwanted side reactions and reduce the efficiency of the nucleophilic attack.
-
Temperature Control: The reaction temperature is maintained at 80-90 °C to provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
-
Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after 16 hours, it could be due to impure reagents (especially wet DMF) or insufficient heating. An additional 0.2 equivalents of sodium chloroacetate could be added and the reaction stirred for another 4-6 hours.
-
Troubleshooting - Purification Issues: The final product is a zwitterionic compound, which can sometimes make extraction and purification challenging. The acidification step is critical to protonate the carboxylate, making the molecule less polar and facilitating its isolation. If the product remains oily, co-evaporation with a solvent like toluene can help remove residual water or DMF.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the acetyl methyl group, the piperazine ring protons, and the newly introduced methylene protons of the acetic acid group.
-
¹³C NMR: Confirm the presence of all expected carbon atoms, including the carbonyl carbons of the acetyl and carboxylic acid groups.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful addition of the carboxymethyl group. An [M+H]⁺ peak at m/z = 201.12 is expected.
-
FTIR: Look for characteristic stretches for the C=O of the amide and carboxylic acid, as well as the O-H stretch of the carboxylic acid.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Sodium chloroacetate is toxic and corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all reagents and solvents according to their respective Safety Data Sheets (SDS).
References
-
MDPI. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
-
Bentham Science. A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Available at: [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
Sources
Application Notes and Protocols for the Incorporation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in Peptide Synthesis
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid as a capping agent in solid-phase peptide synthesis (SPPS). The incorporation of this N-acetylated piperazine derivative can introduce unique structural and functional properties to synthetic peptides, potentially enhancing their therapeutic potential.
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and introduce conformational constraints in bioactive molecules.[1] By capping a peptide with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, researchers can explore the impact of this moiety on receptor binding, enzymatic stability, and overall bioavailability.
This document outlines the core principles, a detailed representative protocol for its incorporation using the standard Fmoc/tBu strategy, potential challenges, and characterization methods.
Core Principles of Incorporation
The synthesis of peptides on a solid support is a cyclical process involving the sequential addition of amino acids to a growing chain.[2][3] The most prevalent method, the Fmoc/tBu strategy, relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile groups for side-chain protection.[4]
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is incorporated at the final step of peptide chain elongation, following the removal of the N-terminal Fmoc group from the last amino acid. The carboxylic acid of the piperazine derivative is activated and then coupled to the free amine of the peptide, effectively capping the N-terminus.
Key Applications and Rationale
The introduction of a piperazine moiety at the N-terminus of a peptide can serve several purposes in drug design and development:
-
Peptidomimetic Scaffolding: The piperazine ring can mimic or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[5]
-
Introduction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in the peptide chain, which can be crucial for receptor binding.[5]
-
Enhanced Stability: Capping the N-terminus can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life.
-
Modulation of Physicochemical Properties: The piperazine motif can alter the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Detailed Protocol for N-Terminal Capping
This protocol describes a representative procedure for the manual solid-phase synthesis coupling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid to a resin-bound peptide.
Materials and Reagents
| Reagent | Acronym | Purity | Supplier |
| (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid | - | ≥95% | Commercially available |
| N,N-Dimethylformamide | DMF | Peptide synthesis grade | - |
| Dichloromethane | DCM | ACS grade | - |
| Piperidine | - | Reagent grade | - |
| N,N'-Diisopropylethylamine | DIEA | Reagent grade | - |
| HATU | HATU | ≥98% | - |
| Rink Amide Resin (or other suitable resin) | - | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to the final deprotection step.[4]
-
Final Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.[4]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Activation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid:
-
In a separate vessel, dissolve 3 equivalents of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.
-
-
Coupling to the Resin-Bound Peptide:
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[2]
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
After cleavage, precipitate the peptide in cold diethyl ether.[2]
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The use of piperazine derivatives has been shown to potentially enhance signal intensity in mass spectrometry.[6][7]
-
Challenges and Considerations
-
Steric Hindrance: The methyl group at the 3-position of the piperazine ring may introduce steric hindrance, potentially slowing down the coupling reaction. To mitigate this, the use of a potent coupling reagent such as HATU is recommended. Extended coupling times or a double coupling protocol may also be beneficial.[2]
-
Aggregation-Prone Sequences: For peptides that are prone to aggregation, specialized techniques may be required to improve coupling efficiency. These can include the use of chaotropic salts or switching to a more suitable resin.[8]
Conclusion
The incorporation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid as an N-terminal capping agent offers a valuable strategy for modifying the properties of synthetic peptides. By following the detailed protocol and considering the potential challenges outlined in these application notes, researchers can successfully synthesize and evaluate novel peptidomimetics with potentially enhanced therapeutic profiles.
References
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- XCHEMI. (n.d.). (4-ACETYL-PIPERAZIN-1-YL)-ACETIC ACID - 705941-45-3.
- Qiao, X., Sun, L., Chen, L., Zhou, Y., Yang, K., Liang, Z., Zhang, L., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(5), 541–550.
- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- ChemicalBook. (n.d.). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID.
- PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid.
- Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Biovera Research. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. biovera.com.au [biovera.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Stability of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid and have questions regarding its stability, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This document will cover potential degradation pathways, frequently asked questions, and detailed protocols for assessing the stability of this compound.
The core structure of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid contains an N-acetylated piperazine ring. The amide functional group within this moiety is the primary site of potential degradation under acidic conditions. Understanding the mechanism and kinetics of this degradation is crucial for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any resulting drug product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that may arise during your experimental work.
Q1: My analytical results show a new, more polar peak appearing over time when my formulation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is at a low pH. What is likely happening?
A1: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram is a strong indicator of degradation. Given the structure of your molecule, the most probable degradation pathway under acidic conditions is the hydrolysis of the N-acetyl group.[1][2][3] This reaction involves the cleavage of the amide bond, resulting in the formation of acetic acid and (3-methyl-piperazin-1-yl)-acetic acid. The resulting primary amine on the piperazine ring is more polar than the starting N-acetylated compound, hence its earlier elution time on a typical C18 column.
Causality: The acid-catalyzed hydrolysis of an amide begins with the protonation of the carbonyl oxygen of the acetyl group.[3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][3][4] A tetrahedral intermediate is formed, which then collapses, leading to the cleavage of the carbon-nitrogen bond and the formation of the corresponding carboxylic acid and amine.[1][4]
Troubleshooting Steps:
-
Confirm Identity: The first step is to confirm the identity of the new peak. Liquid chromatography-mass spectrometry (LC-MS) is the ideal technique for this.[5][6][7] The mass of the degradant should correspond to the mass of (3-methyl-piperazin-1-yl)-acetic acid.
-
pH Control: If the degradation is confirmed, carefully control the pH of your formulation. The rate of acid-catalyzed hydrolysis is highly dependent on the hydronium ion concentration. Consider using a buffering system to maintain the pH in a range where the compound is more stable.
-
Temperature Effects: Amide hydrolysis is also temperature-dependent. If your process involves heating, evaluate if the temperature can be lowered without compromising other critical quality attributes.
Q2: I need to perform a forced degradation study on (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid. What acidic conditions should I start with?
A2: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[8][9][10] For acid hydrolysis, a good starting point is to use 0.1 M hydrochloric acid (HCl) at an elevated temperature, for example, 60°C.[10][11][12] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9][10]
Experimental Design Rationale:
-
Acid Choice: HCl is a strong, non-oxidizing acid, making it a suitable choice to specifically probe for hydrolytic degradation.
-
Concentration: 0.1 M HCl is a commonly used concentration that is often sufficient to induce degradation without being overly aggressive.[10][11] If no degradation is observed, you can increase the concentration to 1 M HCl or increase the temperature.[10]
-
Temperature: Elevated temperatures are used to accelerate the rate of reaction.[11] Monitoring the reaction at several time points (e.g., 2, 4, 8, 12, and 24 hours) is crucial to understand the degradation kinetics.
Q3: My stability-indicating HPLC method is not providing good separation between the parent peak and the degradation product. What can I do?
A3: Achieving good resolution between the parent drug and its degradation products is the primary goal of a stability-indicating method.[12] If you are experiencing co-elution or poor separation, several chromatographic parameters can be optimized.
Troubleshooting HPLC Method Development:
-
Column Chemistry: While C18 columns are a good starting point, consider a column with a different selectivity. For these types of polar compounds, a phenyl or cyano column might provide better separation.
-
Mobile Phase pH: The retention of both the parent compound and the primary amine degradant will be highly dependent on the pH of the mobile phase. Since the degradant has a basic piperazine nitrogen, increasing the pH of the mobile phase (e.g., using a phosphate buffer at pH 7) will suppress its ionization and increase its retention time, potentially improving separation from the parent peak.
-
Ion-Pairing Reagents: If adjusting the pH is not sufficient, consider adding an ion-pairing reagent to the mobile phase. Reagents like sodium dodecyl sulfate (SDS) can be used to improve the retention and peak shape of basic analytes.
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks. Experiment with the gradient slope and duration to maximize resolution.
| Parameter | Initial Condition | Suggested Modification | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | Different selectivity for aromatic and polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 6.8 | Control of ionization state of the amine degradant. |
| Mobile Phase B | Acetonitrile | Methanol | Change in organic modifier can alter selectivity. |
| Gradient | 5-95% B in 20 min | 5-50% B in 30 min | Shallower gradient to improve resolution of early eluting peaks. |
Q4: How can I be sure that the observed degradation is due to acid hydrolysis and not another mechanism?
A4: While acid hydrolysis is the most probable cause, it is essential to have a comprehensive understanding of the degradation profile. Forced degradation studies should include multiple stress conditions to investigate other potential pathways.[8][9][10]
Comprehensive Forced Degradation Study Design:
-
Base Hydrolysis: Use 0.1 M sodium hydroxide (NaOH) to assess stability in basic conditions.
-
Oxidation: Use hydrogen peroxide (e.g., 3%) to test for oxidative degradation.[12]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).[13]
-
Photostability: Expose the drug substance to light according to ICH Q1B guidelines.
By comparing the degradation profiles under these different conditions, you can confidently attribute the formation of (3-methyl-piperazin-1-yl)-acetic acid to acid-catalyzed hydrolysis. The use of an LC-MS system is invaluable in these studies to identify and characterize any degradation products formed.[14][15]
Experimental Protocols
The following protocols provide a framework for conducting a forced degradation study and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To induce and identify the degradation products of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid under acidic stress conditions.
Materials:
-
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
Calibrated pH meter
-
Water bath or oven capable of maintaining a constant temperature
Procedure:
-
Sample Preparation: Prepare a stock solution of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Stress:
-
In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
-
Incubation: Place the acid-stressed sample and the control sample in a water bath set at 60°C.
-
Time Points: Withdraw aliquots from both the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction. For example, neutralize 1 mL of the 0.1 M HCl sample with 1 mL of 0.1 M NaOH.
-
Analysis: Analyze the neutralized samples by a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: HPLC Method for Stability Indicating Analysis
Objective: To develop an HPLC method capable of separating (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV or PDA detector. An LC-MS system is highly recommended for peak identification.[12]
-
Column: A good starting point is a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent drug.
-
Injection Volume: 10 µL.
Procedure:
-
Initial Analysis: Inject the undegraded drug substance to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies.
-
Method Optimization: Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve a resolution of greater than 1.5 between the parent drug peak and all degradation product peaks.
Visualizing Degradation and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathway and the experimental workflow for a forced degradation study.
Caption: Predicted degradation pathway of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid under acidic conditions.
Caption: General workflow for conducting a forced degradation study.
References
- Allen, A. D.
- mechanism of amide hydrolysis. YouTube.
- Hydrolysis of Amide - Organic Synthesis. Organic Synthesis.
- Ch20 : Amide hydrolysis. University of Calgary.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
- LC-MS Analysis of Pharmaceutical Drugs. News-Medical.net.
- Forced Degradation Study as per ICH Guidelines: Wh
- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances. Aptuit.
- Forced degradation studies: A critical lens into pharmaceutical stability. SGS.
- Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry.
- HPLC Methods for analysis of Piperazine.
- A Review on Analytical Methods for Piperazine Determin
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
- LC and LC–MS/MS studies for the identification and characterization of degrad
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Taylor & Francis Online.
- A Review on Analytical Methods for Piperazine Determination.
- Reactions of acetylenic acid esters with piperazine derivatives.
- Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide. Benchchem.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656. PubChem.
- (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2. ChemicalBook.
- Thermal degradation of piperazine and its structural analogs.
- 1-Acetylpiperazine 13889-98-0 wiki. Guidechem.
- SUPPORTING INFORM
- (4-Acetyl-piperazin-1-yl)acetic acid. Oakwood Chemical.
- Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
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optimizing reaction temperature for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid formation
Technical Support Center: Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
A Guide to Optimizing Reaction Temperature
Welcome to the Technical Support Center. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions for the temperature optimization of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.
The synthesis is a classic N-alkylation reaction, a cornerstone of many pharmaceutical syntheses.[1] Specifically, it involves the reaction of 1-acetyl-2-methylpiperazine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its ester, typically in the presence of a base. Temperature is a critical parameter that dictates not only the reaction rate but also the selectivity and impurity profile.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the N-alkylation of 1-acetyl-2-methylpiperazine?
A1: The optimal temperature for this reaction is highly dependent on the specific reactants, solvent, and base used. However, a general starting point is to begin the reaction at a lower temperature, such as room temperature (20-25 °C), and gradually increase it if the reaction is sluggish.[3] Many N-alkylation reactions of piperazine derivatives are successfully carried out at temperatures ranging from ambient to the reflux temperature of the chosen solvent.[3][4][5] For instance, procedures involving similar piperazine alkylations have been reported at temperatures as high as 95°C.[6][7]
Q2: How does reaction temperature fundamentally affect the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid?
A2: Temperature is a direct measure of the average kinetic energy of the reacting molecules.[2]
-
At lower temperatures, molecules move more slowly, resulting in fewer collisions per unit of time and less energy per collision. This leads to a significantly slower reaction rate. If the temperature is too low, the reaction may not proceed to completion in a practical timeframe.
-
At higher temperatures, molecules collide more frequently and with greater energy, which dramatically increases the reaction rate.[2] However, excessive heat can be detrimental. It can provide enough activation energy to initiate unwanted side reactions, such as decomposition of reactants or products, or reactions with the solvent.[3] In some systems, higher temperatures can also lead to different product distributions.[8][9]
Q3: What are the most common temperature-related side products I should be aware of?
A3: The primary concern in this synthesis is the potential for overalkylation if starting with an unacetylated piperazine, though the acetyl group on one nitrogen mitigates this. With the specified starting material, key side products can include:
-
Decomposition Products: At excessive temperatures, the haloacetic acid or the piperazine starting material can degrade. Some solvents, like DMF or DMSO, can also decompose at high temperatures, introducing impurities.[3]
-
Products from Solvent Reaction: Certain solvents may participate in the reaction at elevated temperatures, leading to unexpected byproducts.[3] Choosing a relatively inert solvent is crucial.
-
Quaternary Ammonium Salts: While the primary product is a tertiary amine, it is still nucleophilic. Under harsh conditions (high temperature and excess alkylating agent), it can react further to form a quaternary ammonium salt, although this is generally less favorable than the initial alkylation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: The reaction is extremely slow or shows no conversion to the product.
-
Potential Cause: The reaction temperature is too low, failing to provide the necessary activation energy for the nucleophilic substitution.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: First, ensure all your starting materials (1-acetyl-2-methylpiperazine, haloacetic acid/ester) and reagents (base, solvent) are pure and dry.
-
Monitor at Room Temperature: Allow the reaction to stir at room temperature for a significant period (e.g., 12-24 hours), monitoring progress by a suitable analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Gradual Temperature Increase: If no significant conversion is observed, gradually increase the temperature in increments of 10-15 °C. Hold at each new temperature for a few hours and re-analyze. A common next step is heating to 40-50 °C.
-
Reflux Conditions: If necessary, heat the reaction to the reflux temperature of the solvent. For many common solvents like acetonitrile or isopropanol, this provides a stable and sufficiently high temperature to drive the reaction to completion.[5]
-
Problem 2: The reaction yields the desired product, but with significant, difficult-to-remove impurities.
-
Potential Cause: The reaction temperature is too high, promoting the formation of side products or causing degradation.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, use LC-MS or other analytical techniques to identify the mass of the major impurities. This can provide clues about their origin (e.g., reaction with solvent, degradation).
-
Lower the Temperature: Rerun the reaction at a lower temperature. Even a 10-20 °C reduction can significantly disfavor side reactions with higher activation energies compared to the desired N-alkylation.[3] This is a trade-off, as the overall reaction time may increase.
-
Solvent Selection: If solvent-related impurities are suspected, switch to a more inert solvent. For example, if using DMF, consider changing to acetonitrile or a higher-boiling alcohol.[3]
-
Base Selection: The choice of base can also influence side reactions. Ensure you are using a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or DIPEA) appropriate for the reaction scale and conditions.
-
Problem 3: The final product yield is consistently low despite complete consumption of the starting material.
-
Potential Cause: The product itself may be unstable at the reaction temperature, leading to degradation over the course of the experiment.
-
Troubleshooting Steps:
-
Run a Product Stability Test: Subject a pure sample of the target compound, (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, to the reaction conditions (solvent, base, temperature) for the full reaction time, but without the starting materials. Analyze the sample afterward to check for degradation.
-
Optimize Reaction Time at a Lower Temperature: If degradation is confirmed, the goal is to find a temperature that allows the reaction to complete before significant degradation occurs. Run the reaction at a lower temperature and monitor it closely, stopping the reaction (quenching) as soon as the starting material is consumed.
-
Consider a Two-Step Approach: An alternative is to use an ester of the haloacetic acid (e.g., ethyl bromoacetate). The N-alkylation can often be performed under milder conditions. The resulting ester is then hydrolyzed in a separate step to yield the final carboxylic acid.[6][7] This can help avoid exposing the final acid product to prolonged heating.
-
Data Presentation & Protocols
Table 1: Example Temperature Screening Data
To systematically optimize the temperature, a Design of Experiments (DoE) or a simpler one-factor-at-a-time (OFAT) approach can be used.[11][12] The table below illustrates hypothetical results from such a study.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Key Impurity (%) |
| T-1 | 25 (RT) | 24 | 35 | 98 | <0.5 |
| T-2 | 40 | 12 | 72 | 97 | 0.8 |
| T-3 | 60 | 6 | 91 | 95 | 2.5 |
| T-4 | 80 (Reflux) | 3 | 88 | 89 | 7.0 (Degradation) |
Based on this data, 60 °C provides the best balance of reaction time, yield, and purity.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal reaction temperature.
Objective: To determine the temperature that maximizes the yield and purity of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
Materials:
-
1-acetyl-2-methylpiperazine
-
Sodium chloroacetate (or another suitable haloacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Reaction vessels (e.g., round-bottom flasks) with stir bars
-
Heating mantles or oil baths with temperature controllers
-
TLC plates and HPLC for analysis
Procedure:
-
Setup: In four separate, identical reaction flasks, add 1-acetyl-2-methylpiperazine (1.0 eq), sodium chloroacetate (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to each flask to achieve a consistent concentration (e.g., 0.5 M).
-
Temperature Control: Place each flask in a pre-set heating bath at the desired temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Reaction Monitoring: Begin stirring and monitor the progress of each reaction every hour using TLC or by taking small aliquots for HPLC analysis. Note the time required for the consumption of the starting material.
-
Work-up: Once a reaction is complete (starting material consumed), cool it to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further if necessary (e.g., by recrystallization or column chromatography).
-
Analysis: Determine the yield and purity of the product from each reaction temperature to identify the optimal condition, as shown in Table 1.
Visualizations
Reaction Pathway and Temperature Influence
The following diagram illustrates the primary reaction pathway and highlights how temperature can favor undesirable side reactions.
Caption: A decision tree for troubleshooting low reaction yield.
References
-
ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... [Scientific Diagram]. Retrieved February 26, 2026, from [Link]
-
Wu, Z., Wang, H., Sun, M., Du, X., Chen, L., & Li, Y. (2011). A novel co-production process for piperazine and its N-monoalkyl derivatives. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 26, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). A Brief Introduction to Chemical Reaction Optimization. PMC. Retrieved February 26, 2026, from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved February 26, 2026, from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved February 26, 2026, from [Link]
-
ACS Publications. (2024). A Brief Introduction to Chemical Reaction Optimization. Retrieved February 26, 2026, from [Link]
-
Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. Retrieved February 26, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved February 26, 2026, from [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Retrieved February 26, 2026, from [Link]
-
Master Organic Chemistry. (2017). Amine alkylation (Sucks!). Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved February 26, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones. PMC. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved February 26, 2026, from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved February 26, 2026, from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 11. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, a substituted piperazine derivative. Beyond a simple spectral interpretation, we will explore the nuanced conformational dynamics inherent to this class of molecules and present a comparative overview of alternative analytical techniques, offering a holistic perspective on its structural characterization.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid presents a fascinating case for 1H NMR analysis, combining the complexities of a substituted piperazine ring with the characteristic signals of an acetyl and an acetic acid moiety. While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed by analyzing the spectra of its core fragments: 2-methylpiperazine[1][2][3], 1-acetylpiperazine[4][5][6], and piperazine-1-acetic acid derivatives[7][8].
Expected Chemical Shifts and Multiplicities:
-
Acetyl Protons (-COCH₃): A sharp singlet is anticipated around δ 2.1 ppm . This region is characteristic of methyl protons adjacent to a carbonyl group.[9][10]
-
Methyl Protons on the Piperazine Ring (-CH₃): A doublet is expected in the range of δ 1.0-1.2 ppm , coupled to the adjacent methine proton. The exact chemical shift will be influenced by its axial or equatorial position in the dominant chair conformation of the piperazine ring.
-
Piperazine Ring Protons: The seven protons on the piperazine ring will exhibit complex splitting patterns, likely appearing in the δ 2.3-4.0 ppm region. Due to the dissymmetry of the molecule and the presence of nitrogen atoms, these protons are chemically non-equivalent.
-
The protons on the carbon bearing the methyl group (C3) will show a complex multiplet.
-
The protons on the carbons adjacent to the acetyl-substituted nitrogen (N4) will be deshielded and appear downfield compared to those near the acetic acid-substituted nitrogen (N1).
-
-
Acetic Acid Methylene Protons (-CH₂COOH): A singlet is expected around δ 3.2-3.4 ppm . The proximity of the nitrogen atom will cause a downfield shift.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically > δ 10 ppm . Its position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.
Conformational Dynamics: A Deeper Look
A critical consideration for N-substituted piperazines is the presence of conformational isomers (conformers) in solution.[11][12][13][14][15][16] This arises from two primary phenomena:
-
Restricted Amide Bond Rotation: The C-N bond of the acetyl group has a partial double bond character, which restricts free rotation. This can lead to the presence of syn and anti conformers, each with a distinct set of NMR signals.
-
Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. In a substituted piperazine like this, the ring can undergo inversion, leading to different axial and equatorial positions for the substituents.
These dynamic processes can result in a more complex 1H NMR spectrum than initially predicted, with broadened signals or even the appearance of multiple sets of peaks for the piperazine ring protons. Temperature-dependent NMR studies are often employed to probe these conformational changes.[13][14]
A Comparative Analysis of Structural Elucidation Techniques
While 1H NMR is a powerful tool for determining the connectivity of protons in a molecule, a comprehensive structural characterization often benefits from complementary analytical techniques. Here, we compare 1H NMR with 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Feature | 1H NMR Spectroscopy | 13C NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Proton connectivity, chemical environment of protons, stereochemistry, and conformational dynamics.[17] | Carbon skeleton, number of non-equivalent carbons, and chemical environment of carbons. | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[18][19] | Presence of functional groups (e.g., C=O, O-H, N-H).[17][20] |
| Sample Requirements | 1-10 mg dissolved in a deuterated solvent. Non-destructive. | 10-50 mg dissolved in a deuterated solvent. Non-destructive. | Micrograms to nanograms. Destructive. | Milligrams (for solids) or neat liquids. Can be non-destructive. |
| Experimental Time | Minutes to hours, depending on the complexity and desired resolution. | Tens of minutes to several hours. | A few minutes per sample. | A few minutes per sample. |
| Strengths | Excellent for detailed structural elucidation of soluble compounds. Quantitative. | Provides a direct view of the carbon framework. | High sensitivity and provides molecular weight information. | Fast and excellent for identifying functional groups. |
| Limitations | Lower sensitivity compared to MS. Requires soluble samples in deuterated solvents. Complex spectra for large molecules.[19] | Low natural abundance of 13C results in lower sensitivity. | Provides limited information on stereochemistry and connectivity. | Provides limited information on the overall molecular structure and connectivity. |
Workflow for Comprehensive Structural Analysis
The following diagram illustrates a logical workflow for the complete structural characterization of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, integrating multiple analytical techniques.
Sources
- 1. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2-Methylpiperazine(75336-86-6) 1H NMR [m.chemicalbook.com]
- 4. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Acetic acid--piperazine (2/1) | C8H18N2O4 | CID 70056401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 19. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Purity Determination of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic Acid: A Comparative LC-MS Guide
Executive Summary
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (CAS: 705941-45-3) is a critical intermediate in the synthesis of advanced cephalosporin antibiotics (e.g., Ceftolozane). Its structural integrity is paramount for downstream yield and safety.[1] However, its purity determination presents a distinct analytical challenge: the molecule lacks a strong UV chromophore, rendering standard HPLC-UV methods insensitive to trace impurities.[1]
This guide objectively compares analytical methodologies, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior standard for purity profiling. We provide a validated workflow, mechanistic insights into impurity formation, and a direct comparison of performance metrics.
Part 1: The Analytical Challenge
The target molecule, (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid , possesses a piperazine core with three key functional zones:
-
N-Acetyl group: Amide stability.
-
C-Methyl group: Introduces chirality and regio-isomerism risks.
-
N-Acetic acid tail: Zwitterionic character (pKa ~ 4.5 and ~8.5).
Why Traditional Methods Fail
-
HPLC-UV (210 nm): The molecule lacks conjugated
-systems. Detection relies on the amide bond absorption at low wavelengths (<210 nm).[2] This region is plagued by high baseline noise from mobile phase buffers (e.g., Formic Acid), resulting in poor Signal-to-Noise (S/N) ratios. -
Titration: While effective for assay (total content), titration cannot distinguish between the target molecule and structurally similar basic impurities (e.g., deacetylated byproducts).
-
1H-NMR: Excellent for structural confirmation but lacks the dynamic range to quantify trace impurities at the 0.1% threshold required by ICH guidelines.
Part 2: Comparative Analysis (LC-MS vs. Alternatives)
The following table contrasts the performance of LC-MS against industry alternatives for this specific piperazine derivative.
| Feature | LC-MS (Recommended) | HPLC-UV (Direct) | HPLC-UV (Derivatized) | 1H-NMR |
| Detection Principle | Mass-to-Charge (m/z) | UV Absorption (205-210 nm) | UV (e.g., NBD-Cl tag) | Proton Resonance |
| Sensitivity (LOD) | High (ng/mL range) | Low (µg/mL range) | High | Moderate (mg/mL) |
| Specificity | Excellent (Resolves co-eluting peaks by mass) | Poor (Non-specific absorption) | Good | Perfect (Structure) |
| Impurity ID | Simultaneous ID of unknowns | Retention time only | Retention time only | Structural inference |
| Sample Prep | Simple Dilution | Simple Dilution | Complex (Reaction required) | Simple Dissolution |
| Throughput | High (5-10 min run) | Moderate | Low (Prep time) | Low |
Decision Logic
Use LC-MS when you need to quantify impurities <0.1% or identify unknown byproducts. Use HPLC-UV (Derivatized) only if MS is unavailable and high sensitivity is mandatory. Use NMR solely for identity confirmation, not purity grading.
Part 3: Technical Guide & Experimental Workflow
Impurity Profiling: What are we looking for?
Based on the synthesis of piperazine derivatives, the LC-MS method must resolve the following potential impurities:
-
Regioisomer (2-Methyl analog): Resulting from impure starting material (2-methylpiperazine vs 3-methylpiperazine). Hard to separate by HPLC, but distinct fragmentation in MS/MS.
-
Deacetylated byproduct: Loss of the acetyl group ([M+H]+ = 159.1).
-
Over-alkylation (Bis-acetic acid): If the N-protection failed, both nitrogens may be alkylated.
-
Starting Material: 1-Acetyl-2-methylpiperazine.
LC-MS Method Protocol
This protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. Piperazine acids are highly polar and zwitterionic; they often elute in the void volume of C18 columns. HILIC provides superior retention and desolvation for MS sensitivity.
A. Chromatographic Conditions
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Why: Low pH suppresses the ionization of the carboxylic acid, improving peak shape. Ammonium facilitates ESI.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-6 min: 90% -> 50% B (Linear gradient)
-
6-8 min: 50% B (Wash)
-
8.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
B. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.0 kV.
-
Target Ion: [M+H]+ = 201.2 m/z (Calculated for C9H16N2O3).
-
MRM Transitions (Quantification & Confirmation):
-
Quantifier: 201.2 -> 159.1 (Loss of Acetyl group, -42 Da).
-
Qualifier 1: 201.2 -> 141.1 (Loss of Acetyl + H2O).
-
Qualifier 2: 201.2 -> 85.0 (Piperazine ring fragmentation).
-
Data Visualization: Workflow Diagram
Caption: Figure 1. End-to-end LC-MS/MS workflow for the specific detection of zwitterionic piperazine derivatives.
Part 4: Method Validation & Self-Verification
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following system suitability tests (SST) must be performed before every batch.
System Suitability Criteria
-
Retention Time Stability: ± 0.1 min for the main peak.
-
Peak Tailing Factor: < 1.5 (Critical for HILIC methods).
-
Signal-to-Noise Ratio: > 100:1 for the Limit of Quantitation (LOQ) standard (0.05% level).
Handling the "Blind Spot"
Warning: LC-MS is blind to inorganic salts (e.g., Sodium Acetate, NaCl) which are common byproducts in this synthesis.
-
Solution: Always couple LC-MS purity analysis with a Residue on Ignition (ROI) test or Ion Chromatography to quantify inorganic salt content. A purity of 99.9% by LC-MS is meaningless if the sample is 10% salt by weight.
Part 5: Decision Tree for Method Selection
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on sensitivity needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2050656, (4-Acetylpiperazin-1-yl)acetic acid. Retrieved from [Link]
-
Vowles, D. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine Designer Drugs. Journal of Clinical Medicine. Retrieved from [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep Columns. Retrieved from [Link]
Sources
Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic Acid
[1]
Executive Summary
This guide provides a technical validation framework for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (C
Compound Profile & Theoretical Baselines
Before experimental validation, accurate theoretical baselines must be established. The presence of the piperazine core and the carboxylic acid tail makes this compound prone to forming hydrates or zwitterionic salts, which alters the elemental composition significantly.
Target Molecule: (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
Molecular Formula: C
Table 1: Theoretical Elemental Composition (Anhydrous vs. Hemihydrate)
Use these values to set acceptance criteria (typically ±0.4% for research grade, ±0.3% for GMP).
| Element | Theoretical (Anhydrous) | Theoretical (Hemihydrate • 0.5 H₂O) | Impact of Hydration |
| Carbon (C) | 53.99% | 51.66% | Significant Decrease (-2.33%) |
| Hydrogen (H) | 8.05% | 8.19% | Slight Increase (+0.14%) |
| Nitrogen (N) | 13.99% | 13.39% | Decrease (-0.60%) |
| Oxygen (O) | 23.97% | 26.76% | Significant Increase (+2.79%) |
Technical Insight: A common failure mode in validating piperazine derivatives is assuming an anhydrous baseline. If your experimental Carbon value is consistently ~2% low while Hydrogen is stable, the compound has likely formed a stable hemihydrate, not a degradation product.
Experimental Methodologies
To validate the "product performance" of Elemental Analysis against alternatives, we utilize a triangulation approach.
Protocol A: Elemental Analysis (Combustion)
The Primary Validation Method for Bulk Purity.
-
Instrument: Flash 2000 or Elementar vario EL cube (CHNS mode).
-
Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Crucial: Do not heat above 60°C, as the acetic acid tail can undergo decarboxylation or intermolecular condensation.
-
Calibration: Acetanilide (K factor standard) followed by a Sulfanilamide check standard.
-
Execution: Weigh 2.0–2.5 mg (±0.001 mg) into tin capsules. Add 5 mg V₂O₅ oxidant if combustion is incomplete (common with nitrogen-rich heterocycles).[1]
Protocol B: Orthogonal Alternatives (qNMR & HRMS)
-
qNMR: 400 MHz ¹H-NMR in D₂O. Internal standard: Maleic Acid (traceable). Focus on the N-Acetyl singlet (
2.05 ppm) vs. the C-Methyl doublet ( 1.10 ppm).[1] -
HRMS: ESI+ Mode. Target
201.24 [M+H]⁺.
Comparative Performance Analysis
Why perform EA when NMR is available? The table below compares the detection capabilities of EA against high-tech alternatives for this specific compound.
Table 2: Method Performance Matrix
Comparison of sensitivity to common impurities in piperazine synthesis.
| Impurity / Defect Type | Elemental Analysis (EA) | qNMR | HRMS |
| Inorganic Salts (NaCl/KCl) | High Sensitivity. C/H/N % drops proportionally; residue remains.[1] | Blind. Salts are invisible in ¹H NMR. | Blind. Salts suppressed or washed out. |
| Water of Crystallization | High Sensitivity. Discrepancy in C% and O%. | Low. HDO peak exchanges with solvent; hard to quantify. | Blind. Source ionization dehydrates sample. |
| Regioisomers | Low. Isomers have identical % composition. | High. Distinct shift for 2-methyl vs 3-methyl isomers.[1] | Low. Identical mass. |
| Residual Solvent (EtOAc) | Moderate. C% increases; N% decreases. | High. Distinct peaks visible. | Moderate. Depends on ionization. |
Validation Data & Decision Logic
The following dataset represents a typical validation batch. The goal is to determine if the synthesized batch meets the "Research Grade" standard (>98% purity).
Experimental Results (Batch #2024-AMP-04)
-
EA Found: C: 51.80%, H: 8.15%, N: 13.45%[1]
-
HRMS Found:
201.2405 (Match) -
qNMR Purity: 99.1% (calculated against dry weight)
Analysis:
-
EA vs. Theoretical (Anhydrous): C is off by -2.19%.[1] FAIL.
-
EA vs. Theoretical (Hemihydrate): C (51.66%) matches Found (51.80%) within 0.14%. PASS.
Validation Workflow Diagram
The following logic gate ensures self-validating protocols.
Figure 1: Integrated Analytical Workflow. Note how EA serves as the primary gatekeeper for solvation and salt contamination before expensive spectral analysis.
Best Practices for Reproducibility
-
Handling the Zwitterion: This molecule contains both a basic amine (piperazine N1) and an acidic tail. It typically exists as a zwitterion. Ensure your EA combustion delay is set to "Extended" (typically 90s) to ensure complete oxidation of the zwitterionic salt lattice, which can be thermally stable.
-
The "Nitrogen Rule" in EA: For this compound, the C/N ratio is a robust purity indicator.
-
Theoretical C/N Ratio =
(atomic) or (mass). -
If your experimental Mass C/N ratio deviates >0.1 from 3.86, you have a structural impurity (e.g., unreacted piperazine core), not just water.
-
-
Reference Standard: Do not use the synthesized compound as its own reference until fully characterized by both qNMR and EA. Use a Certified Reference Material (CRM) like Acetanilide for the EA calibration.
References
-
United States Pharmacopeia (USP). General Chapter <731> Loss on Drying & <221> Chloride and Sulfate. USP-NF.[1] (Provides standards for distinguishing volatiles from elemental composition).
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Validates qNMR as an orthogonal method to EA).
-
European Medicines Agency (EMA). "Guideline on Validation of Analytical Procedures." (Defines specificity and accuracy requirements for purity assays).
-
PubChem. Compound Summary for (4-Acetylpiperazin-1-yl)acetic acid derivatives. (Structural reference for theoretical calculation).
-
ChemicalBook. Product entry for (4-Methyl-piperazin-1-yl)-acetic acid (CAS 54699-92-2).[1][2][3][4] (Reference for synthesis precursors).
A Comparative Guide to Reference Standards for the Analysis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is a piperazine derivative of interest in pharmaceutical development. Accurate quantification of this and related compounds is critical for pharmacokinetic studies, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The inherent chemical properties of many piperazine derivatives, such as high polarity and the lack of a strong UV chromophore, present unique analytical challenges.[1][2] This necessitates the use of highly sensitive and selective analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and, most importantly, well-characterized reference standards.
The choice of a reference standard is a foundational decision in the analytical workflow. An appropriate reference standard ensures the accuracy, precision, and reproducibility of analytical data, which is a cornerstone of regulatory submissions and the overall success of a drug development program. This guide will compare different grades of reference standards and provide a framework for their selection and implementation.
The Landscape of Reference Standards: A Comparative Analysis
The quality of a reference standard directly impacts the reliability of analytical results. For a molecule like (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, which may not have a readily available pharmacopeial standard, a careful evaluation of available options is necessary.
Certified Reference Materials (CRMs) and Pharmacopeial Standards
Certified Reference Materials (CRMs) are the gold standard for analytical testing.[3][4] They are produced by accredited organizations under internationally recognized standards such as ISO 17034 and are characterized using validated methods under ISO/IEC 17025.[3][4][5]
Key Attributes:
-
High Purity: Extensively purified and characterized to have a known, high level of purity.
-
Traceability: The certified value is traceable to the International System of Units (SI).
-
Comprehensive Certificate of Analysis (CoA): The CoA includes the certified value, an uncertainty budget, and details of the characterization methods used.[5]
-
Stability and Homogeneity: Proven to be stable and homogeneous, ensuring consistent performance over time.[4]
Application: CRMs are ideal for:
-
Instrument calibration.[6]
-
Establishing the traceability of in-house or working standards.
While a specific CRM for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid may not be commercially available, it is crucial to check with accredited suppliers of pharmaceutical reference standards.[5][7]
In-house Synthesized and Qualified Standards
In the absence of a commercial CRM, the synthesis and qualification of an in-house reference standard is a common practice in the pharmaceutical industry. This process requires a significant investment in resources and expertise to ensure the standard is fit for its intended purpose.
Qualification Process: The qualification of an in-house standard should be a rigorous process that includes:
-
Structural Elucidation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
-
Purity Assessment: Determination of purity using a combination of methods, such as HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD), Gas Chromatography (GC) where applicable, and assessment for residual solvents and inorganic impurities.
-
Assay Assignment: A quantitative value is assigned, often by mass balance, considering purity, water content, and residual solvents.
Trustworthiness: The self-validating nature of this process lies in the orthogonal methods used for characterization. For example, purity determined by HPLC should be corroborated by other techniques to ensure no impurities are co-eluting or are not detected by the primary method.
Commercial "Research Grade" Chemicals
Commercially available chemicals sold for research purposes are often not fully characterized for use as quantitative reference standards.
Limitations:
-
Purity: The stated purity on the label may not be comprehensive and may not account for all potential impurities.
-
Lack of Comprehensive CoA: The provided documentation may lack detailed information on the characterization methods, traceability, and uncertainty.
-
Batch-to-Batch Variability: The purity and impurity profile can vary significantly between batches.
Appropriate Use: Research-grade materials can be suitable for:
-
Early-stage method development.
-
Preliminary identification purposes.
However, they are not recommended for quantitative analysis in a regulated environment without extensive in-house characterization and qualification, essentially converting them into an in-house qualified standard.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is intrinsically linked to the properties of the analyte and the required sensitivity and selectivity.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS |
| Principle | Separation based on polarity, with chemical modification to add a UV-active chromophore. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Sensitivity | Moderate (ng/mL range).[8] | High to Very High (pg/mL to fg/mL range).[9] |
| Selectivity | Moderate; dependent on chromatographic separation and derivatization reaction specificity. | Very High; based on precursor and product ion masses.[9] |
| Linearity | Good over a defined range.[8] | Excellent over a wide dynamic range. |
| Robustness | Can be influenced by the completeness and stability of the derivatization reaction. | Generally robust, but susceptible to matrix effects. |
| Throughput | Lower, due to the additional derivatization step. | Higher, with the potential for rapid analysis times. |
Given the likely low concentrations of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in biological matrices and its potential lack of a strong chromophore, LC-MS/MS is the recommended technique for quantitative analysis. [1][9]
Experimental Protocols and Data
Workflow for Reference Standard Selection and Qualification
The following diagram illustrates the decision-making process for selecting and qualifying a reference standard for the analysis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 5. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. zeptometrix.com [zeptometrix.com]
- 8. jocpr.com [jocpr.com]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation by Laboratory Personnel
The responsible advancement of drug development necessitates an unwavering commitment to safety in the handling of all novel chemical entities. This guide provides essential, direct guidance on the appropriate Personal Protective Equipment (PPE) and safe handling procedures for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid. As a compound featuring both a piperazine moiety and an acetic acid functional group, a comprehensive risk assessment mandates a conservative approach, drawing upon the known hazards of these structural components. The information herein is designed to empower researchers, scientists, and drug development professionals to work with confidence and security.
Understanding the Hazard Landscape
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to mitigate the risks associated with handling (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes, such as during transfers of larger volumes or when working with solutions under pressure.[1][8][9] | Protects against splashes of the compound in either solid or solution form, which could cause serious eye damage due to its potential corrosive nature.[2][7] Standard safety glasses do not provide adequate protection.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. For handling concentrated solutions or for prolonged contact, double-gloving is recommended.[3][5] Always inspect gloves for tears or degradation before use and change them frequently.[8] | Provides a critical barrier against skin contact, which can cause irritation or burns.[2][7] The acetic acid moiety suggests a corrosive potential.[3][4] |
| Body Protection | A fully fastened, long-sleeved laboratory coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.[1][8] | Prevents contamination of personal clothing and protects the skin from accidental spills.[3][8] |
| Respiratory Protection | When working with the solid form outside of a certified chemical fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) is necessary.[1][3][8] | Minimizes the risk of inhaling fine particles of the solid compound or vapors from solutions, which could cause respiratory tract irritation.[2][3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is paramount in ensuring the safety of all laboratory personnel. The following protocol outlines the key stages of handling (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
Preparation Phase
-
Designated Work Area: All handling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, particularly in its solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]
-
PPE Inspection: Before entering the designated handling area, meticulously inspect all required PPE for any signs of damage or wear.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers, within the fume hood to minimize movement and potential for spills.
Handling Phase
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Careful Dispensing: When weighing and transferring the solid compound, do so carefully to avoid the generation of dust.[8][10]
-
Solution Preparation: If preparing a solution, always add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
Post-Handling Hygiene: After handling is complete, and before leaving the work area, remove gloves using the proper technique and wash hands thoroughly with soap and water, even if gloves were worn.[8][11]
Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Waste Segregation: All waste materials, including contaminated gloves, weighing paper, and disposable equipment, must be segregated into a clearly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of piperazine and acetic acid derivatives.[3]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
Caption: PPE selection workflow for handling (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
By adhering to these guidelines, laboratory personnel can significantly reduce the risk of exposure and ensure a safe working environment when handling (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.
References
- Benchchem. (n.d.). Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine.
- Benchchem. (n.d.). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
- Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments. (2024, November 29).
- Merck Millipore. (2024, October 9). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- IsoLab. (2021, June 23). Acetic Acid.
- (n.d.). Glacial Acetic Acid.
- Apollo Scientific. (n.d.). Piperazine.
- (n.d.). Acetic acid.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information.
- PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid.
- Echemi. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid Methyl ester Safety Data Sheets.
- (n.d.). SAFETY DATA SHEET.
- ICSC. (n.d.). PIPERAZINE (anhydrous).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 3. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 7. (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
